molecular formula C18H11ClN6 B5640587 3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5640587
M. Wt: 346.8 g/mol
InChI Key: RJMDCFPFSWTPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of such compounds often involves heterocyclization reactions and various substitution processes. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidines, which are structurally related, were synthesized through reactions involving available carboxamides and aminopyrazoles. Similarly, reactions involving sodium salts and heterocyclic amines lead to the formation of compounds like pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Shawali et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various functional groups attached to the pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine frameworks. These structural variations significantly influence their chemical behavior and biological activities. The molecular structure is determined through techniques like elemental analysis, spectral data, and sometimes X-ray crystallography (Sweidan et al., 2020).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including selective cyclization modes leading to the formation of pyrazolo- and triazolo[1,5-α]pyrimidines, showcasing their reactive nature under different conditions. The choice of reactants and the conditions applied during synthesis can lead to diverse structural analogues with unique properties (Velihina et al., 2023).

Mechanism of Action

The compound is designed to inhibit CDK2, a kinase that plays a crucial role in cell cycle regulation . It has shown significant inhibitory activity against CDK2/cyclin A2 .

properties

IUPAC Name

5-(2-chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6/c19-15-9-5-4-8-13(15)17-22-23-18-14-10-21-25(12-6-2-1-3-7-12)16(14)20-11-24(17)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMDCFPFSWTPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

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